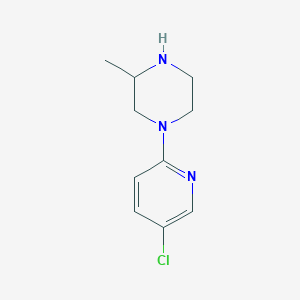
1-(5-Chloropyridin-2-yl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyridin-2-yl)-3-methylpiperazine, or 5-chloro-2-methylpyridin-3-ylpiperazine (5-CMPP) is a versatile synthetic compound with a wide range of applications in the scientific research field. 5-CMPP is an organochlorine compound that is synthesized through a multistep process, involving the synthesis of pyridine, followed by the reaction of pyridine with methylpiperazine. 5-CMPP is known to have several biochemical and physiological effects on living organisms, and is used in a variety of laboratory experiments, due to its unique properties.
科学的研究の応用
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of laboratory experiments, due to its unique properties. This compound is used as a reagent in the synthesis of various compounds, such as pyridine derivatives, piperazines, and other heterocyclic compounds. It is also used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. This compound is also used as a reactant in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, this compound is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
作用機序
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is known to have several biochemical and physiological effects on living organisms. The mechanism of action of this compound is not fully understood, however, it is believed to act as an agonist at the 5-HT3 receptor, which is a serotonin receptor that is involved in the regulation of neurotransmission. Additionally, this compound is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This compound is also believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on living organisms. It is known to have anxiolytic, anticonvulsant, and anti-inflammatory effects. This compound is also known to have antidepressant and antinociceptive effects. Additionally, this compound is known to have protective effects against oxidative stress and ischemia-reperfusion injury.
実験室実験の利点と制限
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of laboratory experiments, due to its unique properties. This compound is known to have several biochemical and physiological effects on living organisms, and is a relatively inexpensive and easy to obtain compound. Additionally, this compound is a stable compound, which makes it suitable for use in long-term laboratory experiments. However, this compound is not suitable for use in experiments involving human subjects, due to its potential for adverse effects.
将来の方向性
The potential future directions for 1-(5-Chloropyridin-2-yl)-3-methylpiperazine research are numerous. Further research is needed to fully understand the mechanisms of action of this compound and to identify potential therapeutic applications. Additionally, further research is needed to identify potential adverse effects of this compound and to develop methods to reduce or eliminate these effects. Additionally, further research is needed to identify potential applications of this compound in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research is needed to identify potential synergistic effects of this compound when used in combination with other compounds.
合成法
1-(5-Chloropyridin-2-yl)-3-methylpiperazine is synthesized through a multistep process, involving the synthesis of pyridine, followed by the reaction of pyridine with methylpiperazine. The first step involves the synthesis of pyridine from 2,3-dichloro-5-methylpyridine, which is achieved by reacting it with potassium hydroxide, ethanol, and water in a 1:1:1 molar ratio. The second step involves the reaction of pyridine with methylpiperazine, which is achieved by reacting them in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. The reaction yields this compound as the final product.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-14(5-4-12-8)10-3-2-9(11)6-13-10/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECGVDYZAXYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



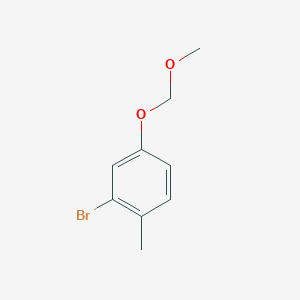
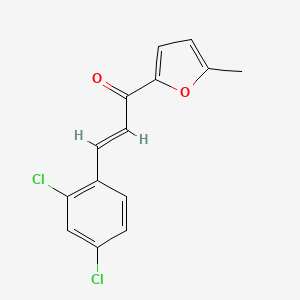

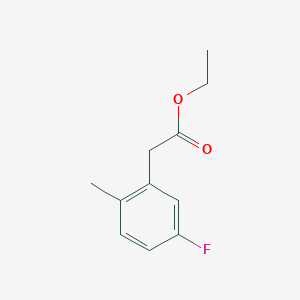

![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
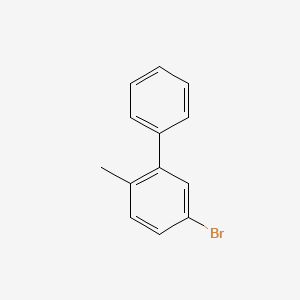
![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)



